molecular formula C22H20ClN5O3S B4865070 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B4865070
M. Wt: 469.9 g/mol
InChI Key: KGSROYGZUXVRPV-UHFFFAOYSA-N
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Description

3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Quinazolinone Core Synthesis: The quinazolinone core is usually prepared by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions: The pyrazole and quinazolinone intermediates are then linked through a propyl chain using appropriate alkylation reactions.

    Introduction of the Nitrobenzyl Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Hydrogenated Products: Resulting from the reduction of the entire molecule.

    Substituted Derivatives: Formed by replacing the chloro group with various nucleophiles.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of various enzymes due to its unique structure.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs.

    Antimicrobial Agents: Possible application in the synthesis of antimicrobial compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and quinazolinone moieties suggests that it may inhibit enzyme activity or modulate receptor function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
  • **3-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Uniqueness

The unique combination of the chloro and methyl groups on the pyrazole ring, along with the nitrobenzyl sulfanyl substitution, distinguishes 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.

Properties

IUPAC Name

3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-15-19(23)13-26(25-15)10-5-11-27-21(29)18-8-2-3-9-20(18)24-22(27)32-14-16-6-4-7-17(12-16)28(30)31/h2-4,6-9,12-13H,5,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSROYGZUXVRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 4
Reactant of Route 4
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 5
Reactant of Route 5
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 6
Reactant of Route 6
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

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